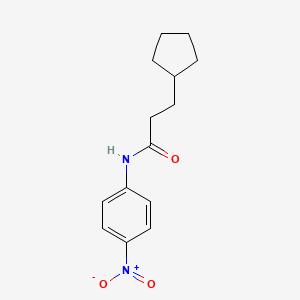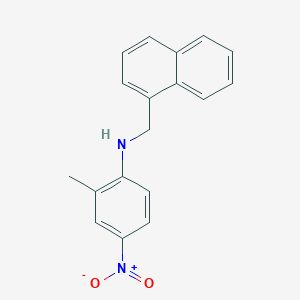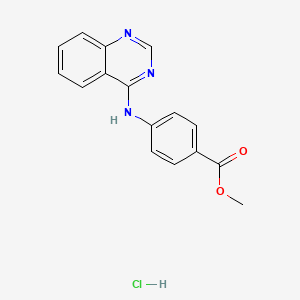
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
3-cyclopentyl-N-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that PKC may play a critical role in cancer cell proliferation. This compound has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, as well as in the regulation of insulin secretion in pancreatic beta cells.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves its ability to bind to the catalytic domain of PKC, thereby inhibiting its activity. PKC is a serine/threonine kinase that is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a wide range of cellular proteins, leading to changes in cellular signaling and gene expression. By inhibiting PKC, this compound can prevent these downstream effects and alter cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific cellular process being studied. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PKC may play a critical role in cancer cell survival. In neurons, this compound has been shown to regulate synaptic plasticity and memory formation, suggesting that PKC may play a critical role in learning and memory. In pancreatic beta cells, this compound has been shown to regulate insulin secretion, suggesting that PKC may play a critical role in glucose homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide in lab experiments is its selectivity for PKC. Unlike other kinase inhibitors, this compound specifically targets PKC, allowing researchers to study the specific role of this enzyme in cellular processes. However, one limitation of using this compound is its potential off-target effects. While this compound is highly selective for PKC, it may still interact with other cellular proteins, leading to unintended effects.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-(4-nitrophenyl)propanamide. One area of interest is the development of new PKC inhibitors with improved selectivity and potency. Another area of interest is the study of PKC isoforms and their specific roles in cellular processes. Finally, the use of this compound in clinical trials for the treatment of cancer and other diseases is an area of active research. Overall, this compound has the potential to be a valuable tool for studying the role of PKC in cellular processes and may have important applications in the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with cyclopentylamine to form 4-nitrophenylcyclopentylcarbamate, which is then reacted with 3-bromopropionyl chloride to form this compound. The final product is purified by column chromatography to obtain a white crystalline powder with a melting point of 142-144°C.
properties
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)


![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)

